1-(difluoromethyl)-1H-indazol-6-amine hydrochloride
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Overview
Description
1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an indazole ring, which is further functionalized with an amine group and exists as a hydrochloride salt. The presence of the difluoromethyl group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds has been accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based methods for transferring the difluoromethyl group to the indazole ring in both stoichiometric and catalytic modes has been explored . Additionally, the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur can be achieved using novel non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indazol-6-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1H-indazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Fluoromethyl)-1H-indazole: Contains a fluoromethyl group, differing in the number of fluorine atoms.
1-(Difluoromethyl)-1H-benzimidazole: Similar difluoromethyl group but attached to a benzimidazole ring.
Uniqueness
1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride is unique due to the specific positioning of the difluoromethyl group on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other fluorinated indazole derivatives .
Properties
CAS No. |
2624137-41-1 |
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Molecular Formula |
C8H8ClF2N3 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
1-(difluoromethyl)indazol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13;/h1-4,8H,11H2;1H |
InChI Key |
IYCCIBGVFASAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)C(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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